molecular formula C12H5Br3O B026613 1,2,3-Tribromo-dibenzofuran CAS No. 103456-41-3

1,2,3-Tribromo-dibenzofuran

Cat. No. B026613
M. Wt: 404.88 g/mol
InChI Key: XDHQNCQRLUFFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tribromo-dibenzofuran (TBDF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated aromatic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and material science. TBDF is a highly reactive compound that is synthesized through various methods.

Mechanism Of Action

1,2,3-Tribromo-dibenzofuran has a unique mechanism of action. It is a halogenated compound that can undergo various reactions such as electrophilic aromatic substitution and nucleophilic addition. 1,2,3-Tribromo-dibenzofuran can also undergo radical reactions due to the presence of bromine atoms. The reactivity of 1,2,3-Tribromo-dibenzofuran makes it an important compound in various fields.

Biochemical And Physiological Effects

1,2,3-Tribromo-dibenzofuran has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. 1,2,3-Tribromo-dibenzofuran has also been shown to have antitumor activity against various cancer cell lines. The mechanism of action of 1,2,3-Tribromo-dibenzofuran in these activities is not fully understood and requires further research.

Advantages And Limitations For Lab Experiments

1,2,3-Tribromo-dibenzofuran has various advantages and limitations for lab experiments. The advantages of 1,2,3-Tribromo-dibenzofuran include its high reactivity, high yield, and availability. The limitations of 1,2,3-Tribromo-dibenzofuran include its toxicity and the need for careful handling. 1,2,3-Tribromo-dibenzofuran should be handled in a fume hood and with appropriate personal protective equipment.

Future Directions

There are various future directions for 1,2,3-Tribromo-dibenzofuran research. One direction is to investigate the mechanism of action of 1,2,3-Tribromo-dibenzofuran in antimicrobial and antitumor activities. Another direction is to explore the potential of 1,2,3-Tribromo-dibenzofuran in material science and its applications in the synthesis of polymers and liquid crystals. The development of new synthetic methods for 1,2,3-Tribromo-dibenzofuran is also an area of future research.
Conclusion:
In conclusion, 1,2,3-Tribromo-dibenzofuran is a unique compound that has gained significant attention in scientific research. Its high reactivity and availability make it an important compound in various fields such as pharmaceuticals, agrochemicals, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,2,3-Tribromo-dibenzofuran have been discussed in this paper. Further research is required to fully understand the potential of 1,2,3-Tribromo-dibenzofuran in various fields.

Synthesis Methods

1,2,3-Tribromo-dibenzofuran is synthesized through the bromination of dibenzofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under mild conditions, and the yield of 1,2,3-Tribromo-dibenzofuran is high. The purity of 1,2,3-Tribromo-dibenzofuran can be improved through recrystallization.

Scientific Research Applications

1,2,3-Tribromo-dibenzofuran has various scientific research applications. It is used as a starting material in the synthesis of various pharmaceutical compounds. 1,2,3-Tribromo-dibenzofuran is also used in the synthesis of agrochemicals such as herbicides and fungicides. In material science, 1,2,3-Tribromo-dibenzofuran is used as a building block in the synthesis of polymers and liquid crystals.

properties

CAS RN

103456-41-3

Product Name

1,2,3-Tribromo-dibenzofuran

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,2,3-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H

InChI Key

XDHQNCQRLUFFIB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br

synonyms

TRIBROMODIBENZOFURAN

Origin of Product

United States

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